Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate
Overview
Description
Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound features an ethyl ester group, a tert-butoxycarbonyl (BOC) protecting group, and an amino group attached to the thiazole ring. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available thiazole derivatives.
Protection of Amino Group: The amino group is protected using the tert-butoxycarbonyl (BOC) protecting group. This is achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Esterification: The carboxylic acid group is then converted to an ethyl ester by reacting it with ethanol in the presence of a catalyst such as sulfuric acid or an acid chloride reagent.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted thiazole derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is utilized in the design and synthesis of pharmaceuticals, including potential treatments for various diseases.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate: A structurally related compound with different functional groups.
N-Boc-ethanolamine: Another BOC-protected amine, but with an ethanolamine backbone.
(S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: A compound with a similar BOC-protected amino group but a different aromatic ring structure.
Uniqueness: Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate is unique due to its thiazole core, which imparts distinct chemical and biological properties compared to other BOC-protected amines. Its applications in various fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-5-16-9(14)7-8(18-6-12-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOYQRFHEAPJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693336 | |
Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864436-92-0 | |
Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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